molecular formula C17H24ClN3O3 B12069704 Desmethyl Prucalopride CAS No. 1599434-55-5

Desmethyl Prucalopride

Cat. No.: B12069704
CAS No.: 1599434-55-5
M. Wt: 353.8 g/mol
InChI Key: WGPKFPITTNLUMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Prucalopride typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Prucalopride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further used in the synthesis of more complex molecules .

Scientific Research Applications

Desmethyl Prucalopride has several applications in scientific research:

Mechanism of Action

Desmethyl Prucalopride exerts its effects primarily through its interaction with 5-HT4 receptors. These receptors are involved in the regulation of gastrointestinal motility. By stimulating these receptors, this compound enhances the release of neurotransmitters that promote bowel movements. This mechanism is similar to that of Prucalopride, but this compound may have different pharmacokinetic properties due to its structural differences .

Comparison with Similar Compounds

Uniqueness: Desmethyl Prucalopride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Prucalopride. These differences can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles .

Properties

CAS No.

1599434-55-5

Molecular Formula

C17H24ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(3-hydroxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C17H24ClN3O3/c18-14-10-13(16-12(15(14)19)4-9-24-16)17(23)20-11-2-6-21(7-3-11)5-1-8-22/h10-11,22H,1-9,19H2,(H,20,23)

InChI Key

WGPKFPITTNLUMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl)CCCO

Origin of Product

United States

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